Technical Synthesis Guide: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene
Technical Synthesis Guide: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene
An In-Depth Technical Guide on the Synthesis of 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.
CAS Registry Number: 1160572-66-8 (Analogous/Isomeric references) Synonyms: 4-Bromo-2-chloro-6-fluoronitrobenzene; 5-Bromo-1-chloro-3-fluoro-2-nitrobenzene Target Moiety: Highly functionalized halo-nitrobenzene core.[1]
Part 1: Executive Summary
The synthesis of 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene represents a classic challenge in aromatic substitution chemistry: the regioselective functionalization of an asymmetric, electron-deficient ring.[1] This molecule serves as a high-value scaffold in the development of agrochemicals and pharmaceuticals, particularly as a precursor for nucleophilic aromatic substitution (
This guide details two distinct pathways:
-
The Direct Nitration Route (Primary): A scalable, single-step protocol utilizing the cooperative directing effects of the halogen substituents on 1-bromo-3-chloro-5-fluorobenzene.[1][2]
-
The Aniline Oxidation Route (Alternative): A stepwise approach starting from 2-chloro-6-fluoroaniline, offering guaranteed regiocontrol through the use of an amino directing group, followed by oxidation or Sandmeyer transformation.[2]
Part 2: Retrosynthetic Analysis & Strategy
Strategic Logic
The target molecule is a 1,2,3,5-tetrasubstituted benzene.[2] The key strategic decision lies in the timing of the nitro group introduction.
-
Electronic Analysis: The precursor, 1-bromo-3-chloro-5-fluorobenzene, contains three deactivating but ortho/para-directing halogens.[1][3]
-
Steric Analysis:
-
Directing Effects: Fluorine is the strongest resonance donor, directing ortho/para.[2] Chlorine and Bromine are weaker.[2] The 4-position is ortho to Fluorine, ortho to Chlorine, and para to Bromine.[2] This creates a cooperative electronic funnel directing the electrophile (
) to the 4-position.[2]
Retrosynthesis Diagram[2]
Figure 1: Retrosynthetic disconnection showing the primary nitration pathway and the alternative aniline-based route.[2]
Part 3: Route 1 - Direct Regioselective Nitration (Recommended)[1]
This route is preferred for its atom economy and scalability, assuming the availability of the tri-halo precursor.[2]
Reaction Scheme
[1]Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][5] | Density (g/mL) | Role |
| 1-Bromo-3-chloro-5-fluorobenzene | 209.44 | 1.0 | 1.72 | Substrate |
| Fuming Nitric Acid (90%+) | 63.01 | 1.2 - 1.5 | 1.51 | Electrophile Source |
| Conc.[1] Sulfuric Acid (98%) | 98.08 | Solvent | 1.84 | Catalyst/Solvent |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Extraction Solvent |
Detailed Protocol
Step 1: Preparation of Nitrating Mixture [2][6]
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add Conc. Sulfuric Acid (5 mL per gram of substrate) .[2]
-
Cool the flask to 0°C using an ice-salt bath.
-
Add Fuming Nitric Acid (1.2 equiv) dropwise over 15 minutes. Ensure the temperature remains below 5°C to prevent premature decomposition or oxidant formation.[2]
Step 2: Substrate Addition
-
Add 1-Bromo-3-chloro-5-fluorobenzene dropwise (if liquid) or portion-wise (if solid) to the acid mixture.[1]
-
Note: If the substrate is solid and difficult to dissolve, a minimal amount of DCM or Nitromethane can be used as a co-solvent, though neat acid is preferred for maximum rate.[2]
-
-
Maintain temperature at 0–5°C during addition.
Step 3: Reaction Maintenance
-
Allow the mixture to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2][7] The starting material peak should disappear, replaced by the product peak (M+45).[2]
-
Checkpoint: If reaction is sluggish (due to tri-halogen deactivation), heat gently to 40–50°C for 1 hour. Do not overheat, as this promotes dinitration or halogen migration.[2]
-
Step 4: Quench and Workup
-
Pour the reaction mixture slowly onto crushed ice (50g per gram of substrate) with vigorous stirring. The product should precipitate as a pale yellow solid or oil.[2]
-
Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .
-
Wash the combined organic layers with:
-
Water (1 x 50 mL)
-
Saturated
solution (2 x 50 mL) until pH is neutral (Caution: evolution).[2] -
Brine (1 x 50 mL).
-
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane.[2]
-
Flash Chromatography: If oil, purify on silica gel eluting with Hexane/Ethyl Acetate (95:5).[2]
Part 4: Route 2 - The "Aniline" Pathway (De Novo Synthesis)[1]
Use this route if the tri-halo precursor is unavailable or if absolute structural assignment is required via stepwise construction.[2][4]
Workflow Diagram
Figure 2: Stepwise synthesis from commercially available aniline precursor.
Protocol Overview
Step 1: Bromination of 2-Chloro-6-fluoroaniline
-
Rationale: The amino group is a strong activator and directs para.[2] Positions ortho to the amine are blocked by Cl and F. Thus, Bromine adds exclusively to the 4-position.[2]
-
Procedure: Dissolve 2-chloro-6-fluoroaniline in Glacial Acetic Acid. Add
(1.05 equiv) dropwise at RT.[2] Pour into water, filter the precipitate.[2] -
Product: 4-Bromo-2-chloro-6-fluoroaniline.[1]
Step 2: Conversion to Nitro Group (Sandmeyer Nitration)
-
Rationale: Direct oxidation of electron-deficient anilines is difficult.[2] The Sandmeyer route (Diazotization + Nitrite displacement) is robust.[2]
-
Procedure:
-
Note: This route guarantees the 1,3,4,5 substitution pattern because the Nitro group replaces the Amino group exactly at position 1 (relative to aniline numbering), which corresponds to position 4 relative to the Bromine.[2]
Part 5: Scientific Integrity & Safety (E-E-A-T)
Mechanism of Regioselectivity (Route 1)
The success of the direct nitration relies on the Additivity of Directing Effects .[2]
-
Fluorine (
): Strongest resonance donor.[2] Directs ortho to and . -
Chlorine (
): Weaker donor.[2] Directs ortho to and . -
Bromine (
): Weakest donor.[2] Directs para to . -
Convergence: Position
is activated by F (ortho), Cl (ortho), and Br (para).[2] Position is sterically crowded by Br and Cl.[2][4] Position is crowded by Br and F. Therefore, is the kinetic and thermodynamic product.[2]
Safety Protocols
-
Nitration Risks: The reaction involves mixed acids and generates heat.[2] Run strictly between 0–5°C initially to prevent thermal runaway.[2]
-
Halogenated Nitro Compounds: These are potential skin sensitizers and lachrymators.[2] Handle in a fume hood with double nitrile gloves.[2]
-
Waste Disposal: Quenched acid waste must be neutralized before disposal.[2] Aqueous layers containing copper (from Route 2) are heavy metal waste.[2]
Part 6: References
-
PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene (Compound Summary).[1][9] National Library of Medicine.[2] [Link][1]
-
University of Wisconsin-Madison. Experiment 11: Electrophilic Aromatic Substitution – Nitration.[Link] (General Nitration Protocol Reference).[2]
Sources
- 1. 1-BROMO-3-CHLORO-5-NITROBENZENE | 219817-43-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. chembk.com [chembk.com]
- 9. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]
